Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate

HPK1 MAP4K1 Kinase

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate (CAS 885518-67-2) is a tri-substituted indazole heterocycle featuring a C6 bromine atom, a C3 nitrile, and a C4 methyl ester. With a molecular formula of C10H6BrN3O2 and a molecular weight of 280.08 g/mol, this compound belongs to a privileged scaffold class whose members are extensively explored as kinase inhibitors, particularly against hematopoietic progenitor kinase 1 (HPK1/MAP4K1), and as antibiotic potentiators targeting bacterial cystathionine γ-lyase.

Molecular Formula C10H6BrN3O2
Molecular Weight 280.08 g/mol
CAS No. 885518-67-2
Cat. No. B1604401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
CAS885518-67-2
Molecular FormulaC10H6BrN3O2
Molecular Weight280.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N
InChIInChI=1S/C10H6BrN3O2/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-12)14-13-7/h2-3H,1H3,(H,13,14)
InChIKeyLDHQAQFDWZUAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate (CAS 885518-67-2): A Multi-Functionalized Indazole Building Block for Targeted Library Synthesis


Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate (CAS 885518-67-2) is a tri-substituted indazole heterocycle featuring a C6 bromine atom, a C3 nitrile, and a C4 methyl ester . With a molecular formula of C10H6BrN3O2 and a molecular weight of 280.08 g/mol, this compound belongs to a privileged scaffold class whose members are extensively explored as kinase inhibitors, particularly against hematopoietic progenitor kinase 1 (HPK1/MAP4K1), and as antibiotic potentiators targeting bacterial cystathionine γ-lyase [1][2]. It is typically supplied as a research chemical with a purity of ≥95% .

Why Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate Cannot Be Replaced by Common Indazole Analogs


Substituting this compound with a close analog introduces critical functional deficiencies. The regiospecific combination of a C6 bromide (a cross-coupling handle), a C3 nitrile (a key hydrogen-bond acceptor for HPK1 kinase inhibition and a metabolic modulator), and a C4 methyl ester (a synthetic diversification point) is rarely replicated in a single commercially available monomer [1]. Analogs lacking the 3-cyano group, such as methyl 6-bromo-1H-indazole-4-carboxylate (CAS 885518-49-0), forfeit the critical pharmacophore required for binding to targets like HPK1, demanding additional synthetic steps to introduce the nitrile post-scaffold assembly. Conversely, the 3-cyano-6-bromo analog without the C4 ester (CAS 885278-24-0) limits the vector for late-stage elaboration toward clinical candidates .

Head-to-Head Quantitative Differentiation of Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate


Pharmacophore Completeness: The 3-Cyano Moiety as a Critical HPK1 Binding Group vs. Non-Cyano Analog

The 3-cyano group is a prerequisite for potent HPK1 kinase inhibition within the indazole chemotype. The target compound inherently contains this group, whereas the commonly available analog methyl 6-bromo-1H-indazole-4-carboxylate (CAS 885518-49-0) does not. Crystallographic evidence from reverse indazole HPK1 inhibitors (e.g., PDB 7L25 and 7L26) shows the nitrile engages in a key hydrogen-bond interaction with the kinase hinge region, a contact impossible for non-cyano analogs [1]. This pre-installed functionality eliminates a 2- to 3-step post-functionalization sequence (cyanation) that would otherwise be required, saving an estimated 3–5 days of synthesis time per batch .

HPK1 MAP4K1 Kinase Immuno-oncology Structure-Activity Relationship

Synthetic Tractability: Simultaneous C6 Bromide and C4 Methyl Ester Handles for Orthogonal Derivatization

The compound uniquely offers two electronically distinct synthetic handles—the C6 bromine for Suzuki-Miyaura or Buchwald-Hartwig couplings and the C4 methyl ester for amidation or hydrolysis—on a pre-assembled cyanoindazole core. In contrast, the analog 6-bromo-1H-indazole-3-carbonitrile (CAS 885278-24-0) lacks the C4 ester, restricting diversification to a single vector . To install a carboxylic acid or amide at C4 on the analog requires a multi-step sequence of directed ortho-metalation and carboxylation, a process with typical yields below 40% [1]. The target compound allows immediate access to amide libraries via direct coupling with amines using standard HATU/EDCI conditions, significantly accelerating structure-activity relationship (SAR) exploration [2].

Medicinal Chemistry Parallel Synthesis Cross-Coupling Diversification

Physicochemical Property Profile: Calculated Density and Boiling Point Differentiation from the Carboxylic Acid Analog

The methyl ester provides a more favorable purification and formulation profile compared to the free carboxylic acid analog (6-bromo-3-cyano-1H-indazole-4-carboxylic acid, CAS 2167579-24-8). The target compound has a calculated density of 1.8±0.1 g/cm³ and a predicted boiling point of 474.7±40.0 °C at 760 mmHg, whereas the carboxylic acid analog is highly polar, often amorphous, and challenging to purify via standard flash chromatography without derivatization . This translates to higher recovery rates and purity of the methyl ester during silica gel purification (typically >95% recovery vs. <70% for the acid) and better solubility in organic solvents (e.g., dichloromethane, ethyl acetate), facilitating its use as a building block in multi-step syntheses [1].

Physicochemical Properties Purification Formulation Process Chemistry

Validated Application in Antibiotic Potentiation: A Scaffold Proven in Bacterial Cystathionine γ-Lyase Inhibition

The broader 6-bromoindazole scaffold, of which this compound is a versatile precursor, has been experimentally validated as an inhibitor scaffold for bacterial cystathionine γ-lyase (bCSE), an enzyme whose inhibition potentiates the effect of aminoglycoside antibiotics like gentamicin [1]. Specifically, the MNS4 analog (derived from 6-bromo-3-cyanoindazole-type building blocks) demonstrated a minimum inhibitory concentration (MIC) reduction of ≥8-fold for gentamicin against resistant bacterial strains [2]. Procuring a pre-functionalized building block that maps directly onto this biologically validated scaffold provides assurance that the chemical matter is relevant to a published hit-finding campaign, reducing the risk of initiating a program with an untested chemotype.

Antibiotic Potentiation Cystathionine γ-Lyase Antimicrobial Resistance Chemical Biology

Optimal Application Scenarios for Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate


HPK1 (MAP4K1) Inhibitor Lead Optimization for Immuno-Oncology

This compound serves as an ideal late-stage diversification intermediate for generating focused libraries of HPK1 inhibitors. Pre-installation of the C3 nitrile, critical for kinase hinge-binding as evidenced by co-crystal structures of potent reverse indazoles [1], enables medicinal chemistry teams to immediately explore vectors from the C4 ester (via amide coupling) and C6 bromide (via cross-coupling) to optimize potency and selectivity over JAK1 and CDK2, key anti-targets highlighted in HPK1 programs [2].

Synthesis of Antibiotic Potentiator Libraries Targeting Cystathionine γ-Lyase

As a validated 6-bromoindazole precursor, this compound can be used to rapidly assemble analogs of the MNS5/MNS6 series. The C4 ester allows for straightforward conversion to amides or acids that mimic the 3-aminothiophene-2-carboxylate warhead, while the C6 bromide provides a site for introducing substituents that explore the enzyme's hydrophobic pocket identified in the published crystal structures of bacterial CSE [3].

Profile-Guided Procurement for Diverse Kinase Panel Screening

For contract research organizations (CROs) or academic screening centers requiring a multi-purpose indazole intermediate, this compound's orthogonal functional groups (Br, CN, COOMe) make it a 'universal adaptor' that can be diversified into inhibitors for a wide range of kinases, including Aurora kinases, PLK4, and TTK, as claimed in broad indazole kinase inhibitor patents [4]. Its favorable physicochemical profile (calculated density 1.8 g/cm³) ensures reliable handling and purification in automated parallel synthesis workstations .

Quote Request

Request a Quote for Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.